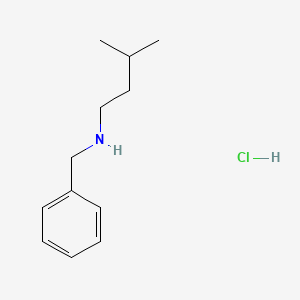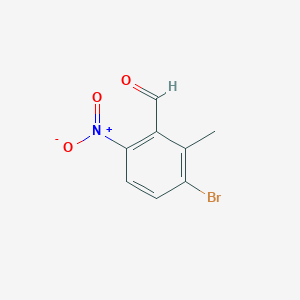![molecular formula C12H16BrNO3 B6266030 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1456436-79-5](/img/no-structure.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (abbreviated as EBMC) is a carbamate compound that has been used in a variety of scientific research applications. EBMC has been used as a tool to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. It is also used to investigate the structure and function of various proteins and enzymes. This compound has been found to have several advantages and limitations in laboratory experiments, and its use is expected to increase in the future.
Aplicaciones Científicas De Investigación
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been used in various scientific research applications, including drug development, protein structure and function studies, and enzyme-catalyzed reactions. It has been used to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. It has also been used to investigate the structure and function of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is not completely understood. However, it is known to interact with proteins and enzymes, and it has been suggested that it may act as an inhibitor of some enzymes. It has also been suggested that it may interact with cell membranes, leading to changes in the cell's physiology.
Biochemical and Physiological Effects
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cholinesterase and tyrosine kinase. It has also been found to affect the activity of certain proteins, such as G-protein coupled receptors and ion channels. Additionally, it has been found to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several advantages and limitations for laboratory experiments. One of the main advantages of using ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, it should be noted that ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
As ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been found to have several biochemical and physiological effects, there are several potential future directions for research. One potential direction is to investigate the effects of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate on other proteins and enzymes, as well as its effects on genes and cell physiology. Additionally, research could be conducted to investigate the potential therapeutic applications of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate. Finally, further research could be conducted to investigate the effects of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate on drug metabolism and pharmacokinetics.
Métodos De Síntesis
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be synthesized from the reaction of 4-bromophenol and ethyl N-methylcarbamate in the presence of an acid catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. The yield of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is typically around 80%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of ethyl chloroformate with N-methyl ethanolamine to form ethyl N-methylcarbamate. This intermediate is then reacted with 4-bromophenol in the presence of a base to form ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate.", "Starting Materials": [ "Ethyl chloroformate", "N-methyl ethanolamine", "4-bromophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-methyl ethanolamine in anhydrous dichloromethane at 0°C. The reaction mixture is stirred for 2 hours at room temperature to form ethyl N-methylcarbamate.", "Step 2: 4-bromophenol is dissolved in anhydrous dichloromethane and a base (e.g. sodium hydroxide) is added to the solution. Ethyl N-methylcarbamate is then added dropwise to the solution and the reaction mixture is stirred for 24 hours at room temperature.", "Step 3: The reaction mixture is then washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to obtain ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate as a white solid." ] } | |
Número CAS |
1456436-79-5 |
Fórmula molecular |
C12H16BrNO3 |
Peso molecular |
302.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




